Bienvenue dans la boutique en ligne BenchChem!

Haletazole tartrate

Antifungal susceptibility testing Dermatophyte MIC Topical antifungal comparison

Haletazole tartrate (CAS 10390-80-4) is the L-(+)-tartaric acid salt of haletazole, a synthetic benzothiazole-derivative antifungal agent first developed in the mid-20th century. The parent free base (CAS 15599-36-7, molecular formula C₁₉H₂₁ClN₂OS, molecular weight 360.9 g/mol) was historically marketed under the trade name Episol.

Molecular Formula C23H27ClN2O7S
Molecular Weight 511 g/mol
CAS No. 10390-80-4
Cat. No. B080059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaletazole tartrate
CAS10390-80-4
Synonyms2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-N,N-diethyl-ethanamine
Molecular FormulaC23H27ClN2O7S
Molecular Weight511 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C19H21ClN2OS.C4H6O6/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19;5-1(3(7)8)2(6)4(9)10/h5-10,13H,3-4,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeyNKAVKFHIYALHRM-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haletazole Tartrate (CAS 10390-80-4): Compound Identity, Pharmacological Class, and Procurement Context


Haletazole tartrate (CAS 10390-80-4) is the L-(+)-tartaric acid salt of haletazole, a synthetic benzothiazole-derivative antifungal agent first developed in the mid-20th century. The parent free base (CAS 15599-36-7, molecular formula C₁₉H₂₁ClN₂OS, molecular weight 360.9 g/mol) was historically marketed under the trade name Episol [1]. Structurally, haletazole bears a 5-chloro-substituted benzothiazole ring connected via a phenoxy bridge to a diethylaminoethanamine side chain, distinguishing it from the imidazole and triazole antifungal classes [2]. Its mechanism of action is reported to involve inhibition of fungal ergosterol biosynthesis, similar to imidazoles such as clotrimazole [3]. The tartrate salt (C₂₃H₂₇ClN₂O₇S, molecular weight ~511 g/mol) is one of several documented salt forms—including the hydrochloride, citrate, and oxalate—that were generated to modify physicochemical properties for formulation [4]. The compound is currently categorized as an experimental agent with no active clinical marketing authorization in major global jurisdictions; procurement is exclusively for laboratory research and reference-standard purposes [5].

Why In-Class Substitution of Haletazole Tartrate Is Not Straightforward: Salt Form, Spectrum, and Legacy Formulation Constraints


Although haletazole shares a purported ergosterol-inhibition mechanism with imidazole antifungals such as clotrimazole and miconazole [1], several factors prevent the uncritical interchange of haletazole tartrate with other topical azoles or even with alternative haletazole salts. First, the tartrate counterion alters the solid-state physicochemical profile—including melting point, aqueous solubility, and hygroscopicity—relative to the hydrochloride (CAS 2607-31-0, mp differs from tartrate) and citrate (mp 167°C) forms [2], meaning that dissolution behavior in experimental buffers and formulation matrices is salt-specific rather than class-generic. Second, the in vitro antifungal spectrum documented for haletazole includes activity against certain Gram-positive bacteria (e.g., Staphylococcus aureus MIC 2–4 µg/mL), which is not a property uniformly shared by all modern topical azoles [3]. Third, the compound's historical clinical use at precisely 0.5% w/w in cream, lotion, and powder formulations [4] means that any contemporary comparative study must replicate exact concentration and vehicle conditions, as dose-response relationships established for clotrimazole 1% or miconazole 2% are not directly transferable. Finally, original Episol formulations contained phenylmercuric nitrate as a preservative [1], introducing a confounding antimicrobial variable absent from modern mercury-free comparator products. These salt-, spectrum-, and formulation-specific variables mean that haletazole tartrate cannot be treated as a generic benzothiazole or azole surrogate without explicit head-to-head qualification data.

Quantitative Differentiation Evidence for Haletazole Tartrate: Head-to-Head, Cross-Study, and In-Class Comparisons


In Vitro Antifungal MIC of Haletazole (Episol) vs. Modern Topical Azoles Against Dermatophytes and Candida albicans

In a 1959 study by Payne et al. (cited in Thorne & Harvey 1959), the minimum inhibitory concentration (MIC) of haletazole (Episol) was determined against a panel of clinically relevant fungi using the broth dilution method [1]. Against Trichophyton mentagrophytes, haletazole exhibited MIC values of 20–25 µg/mL; against T. rubrum, MIC was 25 µg/mL; against Microsporum audouini and M. canis, MICs were 25 and 35 µg/mL respectively; against Candida albicans, the MIC was 25 µg/mL. By comparison, modern published MIC ranges for clotrimazole against dermatophytes are typically 0.1–2 µg/mL [2], and for miconazole, MIC values of 0.03–2 µg/mL have been reported against T. mentagrophytes and related species [3]. Terbinafine demonstrates still greater potency, with MIC values as low as 0.01 µg/mL against dermatophytes [3]. This suggests that haletazole is approximately 10- to 250-fold less potent on an MIC basis than first-line modern topical azoles and allylamines. However, the comparison is confounded by methodological differences—the 1959 study employed nascent broth dilution protocols without standardized CLSI/EUCAST methodology, and the test medium and inoculum size were not fully specified by modern standards [1]. The in vitro activity of haletazole was reported to be 'enhanced by the presence of serum,' a property not systematically characterized for modern comparators [1].

Antifungal susceptibility testing Dermatophyte MIC Topical antifungal comparison

Antibacterial Activity Spectrum: Haletazole vs. Modern Topical Azoles Against Gram-Positive Skin Pathogens

The 1959 Payne et al. dataset includes antibacterial MIC data for haletazole (Episol) that are notably absent from the standard pharmacology of most modern topical azole antifungals [1]. Haletazole demonstrated MIC values of 4 µg/mL against methicillin-sensitive S. aureus and 2 µg/mL against a penicillin-resistant S. aureus strain, as well as 4 µg/mL against Streptococcus pyogenes and Bacillus cereus [1]. Gram-negative organisms (E. coli, Salmonella typhi, Pseudomonas aeruginosa) were insensitive (MIC >800 µg/mL), indicating selective Gram-positive antibacterial activity. In contrast, clotrimazole and miconazole are not characterized by clinically meaningful direct antibacterial activity at topical concentrations—their primary indication remains exclusively antifungal [2]. This dual antifungal–anti-Gram-positive spectrum represents a differentiated, though historically under-exploited, property of haletazole that may be relevant for experimental models of mixed dermatophyte–bacterial skin infections. It should be noted that haletazole's Gram-positive activity was observed at concentrations overlapping with its antifungal MIC range (2–35 µg/mL), suggesting a pharmacologically coherent dual-target profile rather than non-specific cytotoxicity.

Antibacterial activity Staphylococcus aureus Antifungal-antibacterial dual spectrum

Salt Form Physicochemical Differentiation: Haletazole Tartrate vs. Haletazole Hydrochloride and Citrate

Haletazole has been documented in multiple salt forms: the free base (mp 93–94°C), the hydrochloride (CAS 2607-31-0, MW 397.4 g/mol), the citrate (MW 553.0 g/mol, mp 167°C), the oxalate, and the tartrate (CAS 10390-80-4, MW ~511 g/mol) [1]. The tartrate salt incorporates (2R,3R)-2,3-dihydroxybutanedioic acid as the counterion, yielding a chiral salt with potentially distinct crystallinity, dissolution rate, and hygroscopicity compared to the hydrochloride form . While specific aqueous solubility values and dissolution profiles for the tartrate salt are not published in peer-reviewed literature, the general principle that tartrate salts exhibit intermediate aqueous solubility relative to hydrochloride salts (higher solubility) and citrate salts (often lower solubility) is well-established in pharmaceutical salt-form science [2]. The tartrate salt's higher molecular weight (511 vs. 397 g/mol for the hydrochloride) means that, on an equi-weight basis, the tartrate form delivers approximately 22% less haletazole free base per unit mass—a critical consideration when calculating molar concentrations for in vitro assays. The hydrochloride form, as Episol hydrochloride, was the specific salt referenced in the original 1959 clinical publication [3]; any modern experimental use of the tartrate salt must therefore correct for counterion mass when attempting to replicate historical exposure concentrations.

Salt form comparison Counterion effect Physicochemical characterization

In Vivo Clinical Efficacy Rate in Dermatophytosis: Haletazole 0.5% Formulations vs. Contemporary Expectation with Modern Topical Antifungals

The 1959 clinical evaluation by Thorne and Harvey reported treatment outcomes for 22 cases of dermatophyte infection treated with haletazole (Episol) 0.5% cream, lotion, or powder applied twice daily [1]. Of these 22 cases, 21 were confirmed microscopically and 13 by culture. The study reported that haletazole was effective in clearing Microsporum audouini and M. canis infections of glabrous (non-hairy) skin, and cured or improved Trichophyton interdigitale infections. However, treatment of M. canis and M. audouini infections of hairs, and T. rubrum nail infections, was 'ineffective.' The time to clearance ranged from six weeks to six months [1]. By comparison, modern randomized controlled trials of topical clotrimazole 1% or terbinafine 1% for tinea pedis typically report mycological cure rates of 70–90% within 4 weeks of once- or twice-daily application [2]. The haletazole data, while not a formal head-to-head trial, suggest slower onset of action and lack of efficacy in hair and nail infections—limitations that contributed to its eventual market withdrawal [3]. The absence of kerion formation or flare-up of tinea pedis was noted as a favorable tolerability signal, though this was an uncontrolled observation in a small series (n=22) [1].

Clinical cure rate Dermatophyte infection Topical antifungal efficacy

Mercury-Containing Preservative Risk Profile: Haletazole Formulations vs. Modern Mercury-Free Topical Antifungals

Historical Episol formulations of haletazole contained phenylmercuric nitrate as an antimicrobial preservative, a practice that is unequivocally contraindicated in modern topical drug products [1]. The potential for cumulative mercury absorption through broken skin, with associated risks of neurotoxicity and nephrotoxicity, is cited as a key factor in the drug's regulatory obsolescence [2]. Contemporary clinical guidelines explicitly caution against mercury-containing topical products, and all modern topical azoles (clotrimazole, miconazole, ketoconazole, terbinafine) are formulated with mercury-free preservative systems—typically benzyl alcohol, parabens, or phenoxyethanol [3]. This is not a property of the haletazole active pharmaceutical ingredient per se, but rather a historical formulation legacy that any modern researcher must address: if haletazole tartrate is reformulated for experimental use, the absence of mercury-containing preservatives must be confirmed and documented, and any comparative study using archived Episol specimens would be confounded by the independent antimicrobial and toxicological effects of phenylmercuric nitrate.

Excipient safety Phenylmercuric nitrate Topical drug formulation

Recommended Application Scenarios for Haletazole Tartrate Based on Differentiated Evidence


Experimental Positive Control for Dual Antifungal–Antibacterial Benzothiazole Screening Libraries

Given the documented dual activity of haletazole against both dermatophyte fungi (MIC 20–35 µg/mL) and Gram-positive bacteria including S. aureus (MIC 2–4 µg/mL) [1], haletazole tartrate is best deployed as a reference standard in medicinal chemistry programs synthesizing novel benzothiazole derivatives with intended dual antifungal–antibacterial indications. Its well-characterized MIC panel from the 1959 Payne et al. dataset provides a historical benchmark against which new chemical entities within the benzothiazole scaffold can be quantitatively compared for spectrum breadth. Researchers should note that the tartrate salt requires a 1.22× mass correction relative to the hydrochloride to achieve equimolar free-base concentrations [2].

Legacy Antifungal Reference for Historical Comparator Studies in Antifungal Drug Evolution Research

Haletazole represents a chemically distinct benzothiazole-derived topical antifungal from the pre-azole era (1950s). Its availability as a research-grade tartrate salt (typically ≥95% purity from specialty biochemical vendors ) makes it suitable as a historical comparator compound in studies documenting the evolution of topical antifungal potency, where the goal is to benchmark modern agents against a pre-imidazole-era baseline. The 1959 clinical dataset documenting 6-week to 6-month clearance times for dermatophyte infections [3] provides quantitative historical context for illustrating the magnitude of therapeutic progress achieved with clotrimazole, terbinafine, and later-generation antifungals.

Salt Form Selection Studies Comparing Tartrate, Hydrochloride, and Citrate Counterion Effects on Benzothiazole Physicochemical Properties

Haletazole is one of relatively few benzothiazole antifungals documented in multiple distinct salt forms (tartrate, hydrochloride, citrate, oxalate), each with different molecular weights, melting points, and predicted solubility characteristics [4]. The tartrate salt (CAS 10390-80-4) specifically offers a chiral counterion that may influence crystallinity and dissolution rate. Procurement of the tartrate salt is therefore justified for pharmaceutical formulation science studies investigating how counterion selection modulates the solid-state properties of benzothiazole-derived topical agents, particularly when chiral counterions are of experimental interest.

Antimicrobial Preservative Interaction Studies: Modeling Mercury-Free Reformulation of Legacy Topical Products

Because historical Episol formulations contained phenylmercuric nitrate [5], haletazole tartrate can be employed as a model active pharmaceutical ingredient in preservative efficacy testing (PET) studies designed to evaluate modern mercury-free preservative systems for reformulated legacy topical products. The known antimicrobial activity of haletazole itself (both antifungal and antibacterial [1]) provides a useful stress test for preservative systems, as the API and preservative must be demonstrated to act independently without antagonism. This application is relevant to pharmaceutical development programs addressing regulatory requirements for elemental impurity control per ICH Q3D [6].

Quote Request

Request a Quote for Haletazole tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.